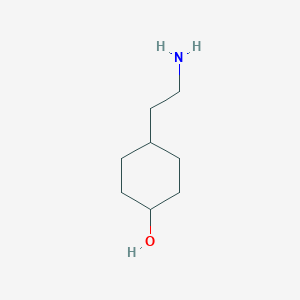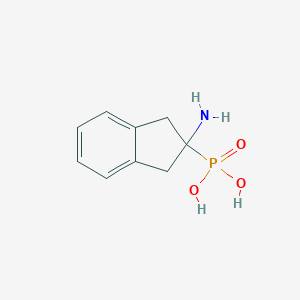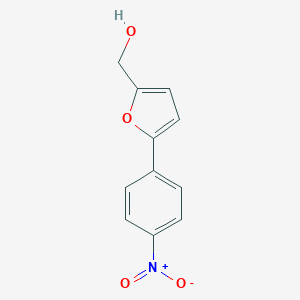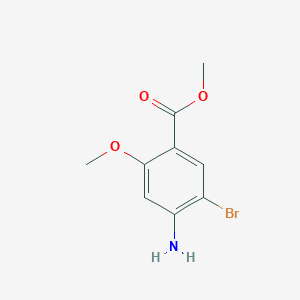
2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one
Descripción general
Descripción
2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazolone family and has a molecular weight of 308.3 g/mol.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has also shown promising results in treating Alzheimer's disease and Parkinson's disease. In material science, 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has been used in the synthesis of metal complexes and as a ligand in catalytic reactions. In analytical chemistry, 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has been used as a reagent for the determination of metal ions in solution.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one is not fully understood, but it is believed to act as a metal chelator due to the presence of a keto-enol tautomeric form. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammatory processes and neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function. 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one in lab experiments is its relatively simple synthesis method. It can also be easily purified through recrystallization. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as a metal chelator and its applications in material science. Additionally, more research is needed to fully understand its mechanism of action and its potential as a treatment for neurological disorders.
Conclusion
In conclusion, 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties. While there are some limitations in working with 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one in lab experiments, its relatively simple synthesis method and potential applications make it a promising compound for future research.
Métodos De Síntesis
2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one can be synthesized through various methods, including the reaction between 4-nitrobenzaldehyde and phenyl hydrazine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction between 4-nitroacetophenone and phenyl hydrazine in ethanol. The synthesized compound can be purified through recrystallization using methanol or ethanol.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-4-2-1-3-5-11)16-17(15)12-6-8-13(9-7-12)18(20)21/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGVWDSKISYREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385218 | |
| Record name | 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one | |
CAS RN |
60798-14-3 | |
| Record name | 2,4-Dihydro-2-(4-nitrophenyl)-5-phenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60798-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
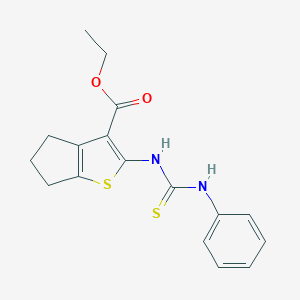

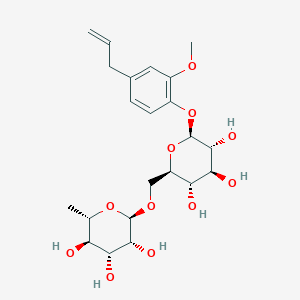
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)

![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)
